1-(4-Methoxyphenyl)pentane-1,4-dione
Description
Properties
CAS No. |
2108-54-5 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)pentane-1,4-dione |
InChI |
InChI=1S/C12H14O3/c1-9(13)3-8-12(14)10-4-6-11(15-2)7-5-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
CVFRDQUUQZKDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Density : 1.076 ± 0.06 g/cm³ (predicted)
- Melting Point : 56.5–57 °C
- Boiling Point : 102 °C at 0.80 Torr
Comparison with Similar Compounds
Structural Analogues and Their Properties
Table 1: Comparative Analysis of 1,4-Dione Derivatives
Key Differences and Trends
Substituent Effects :
- Electron-Donating Groups (e.g., -OCH₃) : Enhance stability and reactivity in cyclization reactions. For example, the methoxy group in this compound facilitates higher yields (76–90%) compared to chlorinated analogues (58–95%) vs. .
- Electron-Withdrawing Groups (e.g., -Cl) : Increase electrophilicity at the carbonyl group, accelerating nucleophilic additions but reducing thermal stability .
Physical State :
- Methoxy and phenyl-substituted derivatives (e.g., 1-(4-Methoxyphenyl)-4-phenylbutane-1,4-dione) tend to solidify, while chlorinated and hydroxylated analogues remain oils .
Synthetic Utility :
- Chlorinated Derivatives : Preferred for pyrrole synthesis due to enhanced reactivity with anilines (e.g., 1-(4-chlorophenyl)pentane-1,4-dione → 95% pyrrole yield ).
- Hydroxylated Derivatives : Lower yields (18%) due to competing side reactions (e.g., oxidation) .
Pharmacological Relevance: Methoxy-substituted compounds are prioritized in CNS and cardiovascular studies (e.g., IM-5 in imidazolidinone derivatives ).
Research Findings and Implications
- Reactivity in Heterocyclic Synthesis: The methoxy group in this compound enables regioselective formation of imidazolidinones, critical for antinociceptive agents .
- Multi-Target Drug Design : Derivatives like GSK574A (hydroxyphenyl variant) show promise in tuberculosis treatment via EthR2 binding .
- Limitations : Low yields in hydroxylated derivatives (e.g., 18% ) highlight the need for optimized protecting-group strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
